molecular formula C18H16BrClN2OS B2483865 (Z)-1-(4-chlorophenyl)-2-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)ethanone hydrobromide CAS No. 200959-82-6

(Z)-1-(4-chlorophenyl)-2-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)ethanone hydrobromide

Cat. No.: B2483865
CAS No.: 200959-82-6
M. Wt: 423.75
InChI Key: BEEFUSNSVSXAKN-GQQUDWLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1-(4-chlorophenyl)-2-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)ethanone hydrobromide is a useful research compound. Its molecular formula is C18H16BrClN2OS and its molecular weight is 423.75. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis and Biological Evaluation : A study conducted by Kumar and Singh (2020) focused on synthesizing heterocyclic compounds including variants of the mentioned compound. These were evaluated for their anti-inflammatory and analgesic effects in albino rats. Among these, one compound demonstrated significant activity compared to a reference drug at a specific dosage (Kumar & Singh, 2020).

  • Condensation Reactions and Derivative Synthesis : Potikha, Turov, and Kovtunenko (2008) investigated the reaction of similar bromo-diphenyl compounds with thiocarbamides, leading to the synthesis of thiazole and thiazolidin-2-ones derivatives (Potikha, Turov, & Kovtunenko, 2008).

  • Innovative Synthesis Approaches : Tahtaci and Aydin (2019) described a novel synthesis mechanism for substituted aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives, involving nucleophilic substitution reactions (Tahtaci & Aydin, 2019).

  • Microwave-Assisted Synthesis : Kamila, Mendoza, and Biehl (2012) explored microwave-assisted synthesis methods for N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, starting from similar chloro-1-ethanones and thioureas (Kamila, Mendoza, & Biehl, 2012).

  • Antifungal Activity Studies : Raga et al. (1992) synthesized derivatives related to the compound and evaluated their antifungal activity, highlighting the potential for developing new antimycotic drugs (Raga et al., 1992).

  • Thiazole Derivative Synthesis and Characterization : Heydari, Shahrekipour, Graiff, and Tahamipour (2016) reported the synthesis of thiazole derivatives, including crystal structure determinations, which contributes to the understanding of the structural aspects of these compounds (Heydari, Shahrekipour, Graiff, & Tahamipour, 2016).

  • Antituberculosis and Cytotoxicity Studies : Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives, starting from similar ethanone compounds, and assessed their antituberculosis and cytotoxicity profiles (Chitra et al., 2011).

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(4-methyl-2-phenylimino-1,3-thiazol-3-yl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS.BrH/c1-13-12-23-18(20-16-5-3-2-4-6-16)21(13)11-17(22)14-7-9-15(19)10-8-14;/h2-10,12H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEFUSNSVSXAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NC2=CC=CC=C2)N1CC(=O)C3=CC=C(C=C3)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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